
rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, also known as rac-CFPCA, is an organic compound used in a variety of scientific research applications. It is a cyclic, chiral molecule that is composed of one carbon atom, two hydrogen atoms, one chlorine atom, one fluorine atom, and two methyl groups. The compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
Rac-CFPCA has a variety of scientific research applications. It is used in biochemical and physiological studies as a chiral ligand for the binding of proteins and other molecules. It is also used in pharmacological studies to study the effects of drugs on the body. Additionally, it is used in laboratory experiments to study the effects of different compounds on the behavior of cells.
作用機序
Rac-CFPCA is an organic compound that binds to proteins and other molecules in the body. It binds to the proteins and molecules through a process known as chiral recognition. This process involves the recognition of the chiral center of the compound, which is the carbon atom with two methyl groups attached to it. Once the compound binds to the protein, it alters the protein's structure and function, which can lead to changes in the behavior of the cell.
Biochemical and Physiological Effects
Rac-CFPCA has a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and transporters, as well as to modulate the expression of genes. Additionally, it has been shown to have an effect on the metabolism of nutrients, hormones, and other molecules. Furthermore, it has been shown to have an effect on the structure and function of the cell membrane, as well as the release of neurotransmitters.
実験室実験の利点と制限
Rac-CFPCA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be used in a variety of experiments and can be easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of different compounds on the body. On the other hand, it has several limitations. For example, it is not very stable and can degrade quickly when exposed to light or heat. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
The use of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in scientific research applications is likely to continue to increase in the future. One potential application is in the study of drug metabolism and pharmacokinetics. Additionally, it could be used to study the effects of different compounds on the behavior of cells. Furthermore, it could be used in the development of new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of different compounds on the immune system.
合成法
The synthesis of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is a relatively simple process. It begins with the reaction of 2-chloro-4-fluorophenol with methylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with ethyl acetoacetate to form rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in anhydrous conditions.
特性
IUPAC Name |
(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-11(5-8(11)10(14)15)7-3-2-6(13)4-9(7)12/h2-4,8H,5H2,1H3,(H,14,15)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJDWGSFGGSPG-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



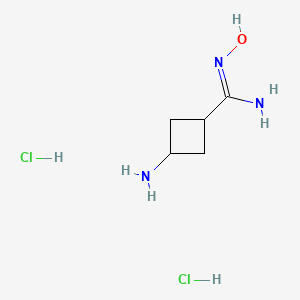


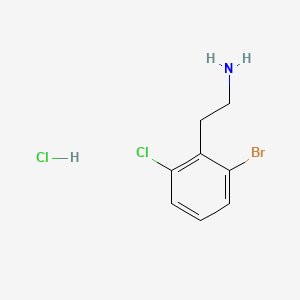
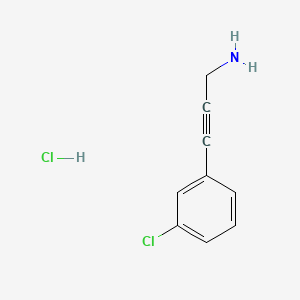
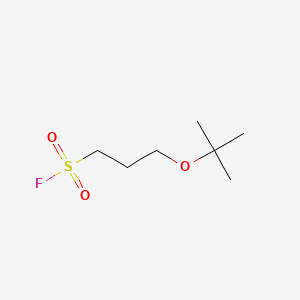
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)
![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)
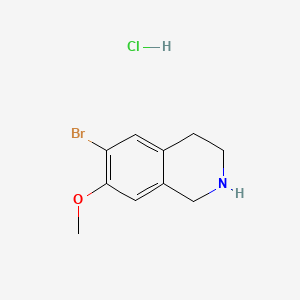
![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)